Nonyl propionate

Description

Research Rationale for Investigating Nonyl Propionate (B1217596)

Nonyl propionate, with the chemical formula C₁₂H₂₄O₂, is an aliphatic ester formed from nonanol and propionic acid. nih.govnist.gov The investigation into this specific ester is driven by several key factors, primarily stemming from its applications in the flavor and fragrance industry, as well as its potential use in other chemical sectors.

One of the primary reasons for research into this compound is its contribution to the aroma profiles of various fruits. mdpi.com It is found as a volatile component in some citrus fruits, and its characteristic fruity and green aroma makes it a valuable ingredient for the food and fragrance industries. mdpi.combedoukian.comfragranceu.com Research in this area often focuses on the isolation, identification, and sensory analysis of such volatile compounds to either replicate natural scents or create new, desirable fragrances.

The synthesis of this compound and other propionate esters is another active area of research. acs.orgresearchgate.netnih.gov Scientists are continually exploring more efficient and environmentally friendly catalytic methods for esterification. acs.orgresearchgate.net This includes the use of biocatalysts like immobilized lipases, which can offer higher selectivity and milder reaction conditions compared to traditional acid catalysis. acs.org The development of novel catalytic systems for propionate ester synthesis is crucial for industrial-scale production. researchgate.netgoogle.com

Furthermore, there is research interest in the physical and chemical properties of this compound as part of the broader study of aliphatic esters. iaea.orgacs.orgacs.org Understanding properties such as its behavior in different solvents, its thermodynamic data, and its spectroscopic characteristics is important for its application in various formulations and for quality control purposes. nih.govresearchgate.net For example, its chromatographic behavior is essential for its detection and quantification in complex mixtures. google.com

Recent research has also explored the potential for aliphatic esters, including those similar in structure to this compound, to be used as bio-plasticizers in polymers. researchgate.net This is part of a larger effort to develop more sustainable and biodegradable materials. The long alkyl chain of the nonyl group in this compound could impart desirable flexibility to polymers.

Historical Context of Propionate Ester Chemistry Research

The study of propionate esters is intrinsically linked to the broader history of ester chemistry, which began in the early 19th century. numberanalytics.com The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 19th century. britannica.com

A pivotal moment in ester synthesis was the development of the Fischer-Speier esterification method in 1895 by Emil Fischer and Arthur Speier. numberanalytics.commdpi.com This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental and widely used method for preparing esters, including propionates. numberanalytics.commdpi.com This discovery was significant not only for providing a practical route to esters but also for advancing the understanding of catalysis and reaction mechanisms in organic chemistry. numberanalytics.com

Throughout the 20th century, research into propionate esters expanded, driven largely by their pleasant, fruity odors and their subsequent use as flavoring and fragrance agents. thegoodscentscompany.comnih.gov The chemical industry began to synthesize a wide variety of propionate esters to mimic natural aromas and to create novel scents for perfumes, cosmetics, and food products. thegoodscentscompany.com

In more recent decades, the focus of research in propionate ester chemistry has shifted towards the development of more sophisticated and sustainable synthesis methods. acs.orgresearchgate.net This includes the investigation of various catalysts to improve reaction efficiency and reduce environmental impact. researchgate.net For example, the use of solid acid catalysts and biocatalysts like enzymes has been explored to overcome some of the limitations of traditional homogeneous acid catalysts. acs.orggoogle.com

Furthermore, advanced analytical techniques have enabled a more detailed characterization of propionate esters and their role in natural systems. google.com The study of the volatile components of fruits and other natural products has led to the identification of numerous propionate esters, including this compound, contributing to a deeper understanding of natural aromas. mdpi.com The ongoing research into the synthesis and properties of propionate esters continues to be an important area of study with applications ranging from food science to materials chemistry. researchgate.netacs.org

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | nonyl propanoate | nih.gov |

| CAS Number | 53184-67-1 | nist.gov |

| Molecular Formula | C₁₂H₂₄O₂ | nih.govnist.gov |

| InChI | InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h3-11H2,1-2H3 | nih.gov |

| InChIKey | MPSVBCFDONBQFM-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCCCCCCOC(=O)CC | nih.gov |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 200.32 g/mol | nih.gov |

| XLogP3 | 4.4 | nih.gov |

| Exact Mass | 200.177630004 Da | nih.gov |

| Polar Surface Area | 26.3 Ų | nih.gov |

Table 3: Spectroscopic Data References for this compound

| Spectrum Type | Availability | Source |

| 13C NMR | Available | nih.gov |

| GC-MS | Available | nih.gov |

| FTIR | Available | nih.gov |

| Raman | Available | nih.gov |

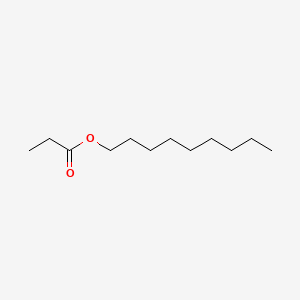

Structure

3D Structure

Properties

CAS No. |

53184-67-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

nonyl propanoate |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h3-11H2,1-2H3 |

InChI Key |

MPSVBCFDONBQFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOC(=O)CC |

Canonical SMILES |

CCCCCCCCCOC(=O)CC |

Other CAS No. |

53184-67-1 |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of Nonyl Propionate

Deoxygenation Reactions of Fatty Esters, Including Nonyl Propionate (B1217596)

Deoxygenation is a crucial process for converting biomass-derived fatty acid esters into valuable hydrocarbons, which can be used as biofuels. This process involves the removal of oxygen atoms from the ester molecule.

The catalytic deoxygenation of fatty esters like nonyl propionate can be effectively carried out using bimetallic catalysts. One such system involves platinum and tin supported on alumina (B75360) (Pt-Sn/Al2O3). Research has demonstrated that a Pt-Sn/Al2O3 catalyst with a specific atomic ratio of active components (e.g., Pt:Sn = 1:5) is highly effective for the selective reductive deoxygenation of fatty acid triglycerides and individual esters at elevated temperatures, such as 400°C. researchgate.net

In a study on the deoxygenation of various esters, including this compound, a 1Pt—5Sn/Al2O3 catalyst was utilized. researchgate.net The transformation of this compound in the presence of this catalyst at 400°C yielded a significant amount of C3 and C9 hydrocarbons. researchgate.net The use of supported platinum-based catalysts is common in the dehydrogenation of alkanes, and the addition of promoters like tin can enhance selectivity by modifying the catalyst's electronic and geometric properties and reducing side reactions like coking. ijche.com The interaction between platinum and tin forms alloys, such as Pt3Sn and PtSn, which have been shown to influence catalytic performance. mdpi.com

Table 1: Transformation Products of this compound over 1Pt—5Sn/Al2O3 Catalyst at 400°C researchgate.net

| Product | Yield (wt.%) |

| C3 Hydrocarbons | High |

| C9 Hydrocarbons | High |

| Other Hydrocarbons (C1-C2, C4-C8, C10+) | Low |

| Carbon Oxides (CO, CO2) | Not specified |

| Methane | Not specified |

| Ethane (B1197151) | Not specified |

Note: The original source material qualitatively describes "high" yields for C3 and C9 hydrocarbons from this compound but provides a more detailed quantitative figure for rapeseed oil transformation products. The total content of C3 and C9 hydrocarbons in the transformation products of this compound was reported to be 98 wt.%. researchgate.net

The deoxygenation of fatty esters can proceed through three main reaction pathways: hydrodeoxygenation (HDO), decarboxylation (DeCO2), and decarbonylation (DeCO). nih.govcsic.es

Hydrodeoxygenation (HDO): This pathway involves the removal of oxygen as water, with the hydrocarbon chain remaining intact. For this compound (C12H24O2), the HDO pathway would theoretically produce propane (B168953) (from the propionyl group) and nonane (B91170) (from the nonyl group).

Decarboxylation (DeCO2): This pathway involves the removal of the carboxyl group as carbon dioxide (CO2), leading to the formation of a hydrocarbon with one less carbon atom than the original acyl chain. In the case of this compound, this would result in ethane and nonane.

Decarbonylation (DeCO): This pathway involves the removal of the carbonyl group as carbon monoxide (CO), also resulting in a hydrocarbon with one less carbon atom from the acyl chain, along with other products. This would also lead to ethane and nonane from this compound.

Studies on the deoxygenation of this compound have shown a high selectivity towards the formation of C3 and C9 hydrocarbons, suggesting that the hydrodeoxygenation pathway is significant. researchgate.net The presence of tungsten in some catalytic systems has been noted to promote the deoxygenation activity through the HDO pathway. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the dominant pathway. For instance, the C18/C17 ratio in the products of fatty acid hydrotreatment is often used to discern the relative contributions of HDO versus decarbonylation/decarboxylation routes. csic.es

Catalytic Systems for Deoxygenation (e.g., Pt-Sn/Al2O3)

Hydrolytic Stability and Ester Hydrolysis Mechanisms

Hydrolytic stability refers to the resistance of a compound to react with water. For esters like this compound, hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis of an ester is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. pearson.comlibretexts.org For this compound, this reaction yields propanoic acid and nonan-1-ol (B41252).

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H3O+), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. pearson.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen atom. This converts the alkoxy group into a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (nonan-1-ol).

Deprotonation: The protonated carboxylic acid then loses a proton to a water molecule, regenerating the acid catalyst and forming the carboxylic acid (propanoic acid). libretexts.org

Because the reaction is reversible, it is an equilibrium process. To drive the reaction towards the products (hydrolysis), an excess of water is typically used. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where an ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This process converts this compound into sodium propionate (a carboxylate salt) and nonan-1-ol.

The mechanism involves the following steps:

Nucleophilic Attack: The hydroxide ion (OH-), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.combyjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (nonan-1-oxide) as the leaving group. masterorganicchemistry.com

Acid-Base Reaction: The propanoic acid formed in the previous step is a weak acid, and the alkoxide ion is a strong base. Therefore, a rapid acid-base reaction occurs where the alkoxide ion deprotonates the carboxylic acid to form an alcohol (nonan-1-ol) and a carboxylate ion (propionate). chemistrysteps.commasterorganicchemistry.com

This final acid-base step is essentially irreversible because the resulting carboxylate ion is resonance-stabilized and much less reactive towards nucleophilic attack than the original ester. To obtain the free carboxylic acid (propanoic acid), a subsequent acidification step is required. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis Investigations

Transesterification Processes Involving this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester and nonan-1-ol. This reaction is also an equilibrium process and can be catalyzed by either acids or bases. wikipedia.org

The general reaction is as follows: this compound + R'OH ⇌ Propyl R' Ester + Nonan-1-ol

To drive the equilibrium towards the desired product, an excess of the reactant alcohol (R'OH) is often used, or the product alcohol (nonan-1-ol) is removed from the reaction mixture as it forms. wikipedia.org

Various catalytic systems can be employed for transesterification, including mineral acids, metal alkoxides, and non-ionic bases. epo.org For instance, a patented process describes the use of a catalyst system comprising a metal 1,3-dicarbonyl complex (such as a Zn(II) or Fe(III) complex) and an inorganic salt for the transesterification of various esters, including this compound. epo.org Such processes are crucial in many industrial applications, including the synthesis of polyesters and the production of biodiesel. epo.org The reaction conditions, such as temperature and pressure, are generally mild to avoid side reactions. epo.org

Electrophilic and Nucleophilic Reactions of the Propionate Moiety

The reactivity of this compound is primarily dictated by the propionate functional group. The carbonyl carbon of the ester is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. numberanalytics.com This reactivity allows for a range of chemical transformations centered on nucleophilic acyl substitution. uomustansiriyah.edu.iq Furthermore, the presence of hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) enables enolate formation, leading to a different class of reactions.

This compound, like other esters, undergoes nucleophilic acyl substitution. uomustansiriyah.edu.iq These reactions involve the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the nonyloxide group (-OC₉H₁₉) as the leaving group to form a new carbonyl compound. uomustansiriyah.edu.iqlibretexts.org

Key nucleophilic substitution reactions include:

Hydrolysis: This is the reverse of esterification, where the ester is cleaved by reaction with water to yield propionic acid and nonanol. libretexts.org The reaction can be promoted by either acid or base.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the alkoxide leaving group to form a stable carboxylate salt. libretexts.orglibretexts.org Isotope-labeling studies confirm that the reaction proceeds via cleavage of the acyl-oxygen (C-OR') bond. openstax.org

Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process, the reverse of Fischer esterification. openstax.org The acid catalyst protonates the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. libretexts.orgopenstax.org To drive the reaction to completion, a large excess of water is typically used, in accordance with Le Châtelier's principle. libretexts.org

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst. An incoming alkoxide nucleophile replaces the original nonyloxide group, resulting in the formation of a different ester. libretexts.org The reaction is an equilibrium, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the nonanol byproduct as it forms. libretexts.org

Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine can produce propanamide. numberanalytics.com This reaction follows the general nucleophilic acyl substitution mechanism. numberanalytics.com

Reaction with Organometallic Reagents: Esters react with two equivalents of a Grignard reagent to yield a tertiary alcohol. uomustansiriyah.edu.iqlibretexts.org The first equivalent adds via nucleophilic acyl substitution to form an intermediate ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. uomustansiriyah.edu.iq

The α-hydrogens of the propionate moiety are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent carbon nucleophile that can participate in carbon-carbon bond-forming reactions, similar to the aldol (B89426) reaction of aldehydes and ketones. fiveable.me

Claisen Condensation: This is the archetypal reaction of ester enolates. The enolate of this compound can react with another molecule of this compound in a process called Claisen condensation. libretexts.org The reaction involves nucleophilic attack of the enolate on the carbonyl carbon of the second ester molecule, followed by the elimination of a nonyloxide ion. libretexts.org The final product is a β-keto ester. To prevent saponification of the ester, a strong base whose conjugate acid is the corresponding alcohol (e.g., sodium nonyloxide) is used instead of hydroxide. libretexts.org

Asymmetric Aldol Reactions: Propionate esters are valuable in stereoselective synthesis. fiveable.me By using specific reagents, the stereochemical outcome of aldol-type reactions with aldehydes can be precisely controlled. Research has shown that the enolization of propionate esters with different combinations of boron triflates and amines can selectively produce either syn- or anti-aldol products. acs.org For instance, titanium enolates derived from chiral propionate esters react with various aldehydes to yield anti-aldol products with a high degree of diastereoselectivity. nih.gov This stereocontrol is typically rationalized using a Zimmerman-Traxler chair-like transition state model. nih.gov

| Reagent Combination | Aldehyde | Product Stereochemistry | Reference |

| c-Hex₂BOTf and triethylamine | Various aldehydes | anti-aldol products | acs.org |

| Bu₂BOTf and diisopropylethylamine | Various aldehydes | syn-aldol products | acs.org |

| TiCl₄ and chiral sulfonamide auxiliary | Various non-conjugated aldehydes | anti-aldol products (high diastereoselectivity) | nih.gov |

Nucleophilic Substitution Reactions in Ester Systems

Kinetics and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding reaction feasibility, rates, and equilibrium positions. The esterification of propionic acid to form an ester like this compound is a reversible equilibrium reaction. fiveable.me

Kinetics: The rate of esterification is known to be very slow in the absence of a catalyst. researchgate.net Studies on similar systems have shown that the reaction often follows second-order kinetics. researchgate.net For the reverse reaction, hydrolysis, the kinetics can be complex. Studies on the hydrolysis of other esters have shown that the reaction environment can significantly impact kinetic parameters. For example, in the enzyme-catalyzed hydrolysis of an ester, the presence of an inert solute was found to decrease the Michaelis constant (Kₘ) under certain conditions, demonstrating the effect of thermodynamic nonideality on reaction kinetics. nih.gov The kinetics for reversible complex formation reactions are often studied using stopped-flow spectrophotometry to determine forward and reverse rate constants. researchgate.net

Thermodynamics: From a thermodynamic standpoint, esters like this compound are generally unstable relative to their hydrolysis products (carboxylic acid and alcohol) under standard conditions. copernicus.org The esterification reaction is reversible, and its equilibrium position can be influenced by factors such as temperature and the use of a catalyst. fiveable.me The hydrolysis of esters is a key reaction for producing carboxylic acids without certain byproducts, indicating a favorable thermodynamic pathway under specific conditions. google.com Detailed thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of reaction, have been determined for the hydrolysis of various organic compounds, providing insight into the energy changes that govern these transformations. researchgate.net

| System | Condition | Kinetic Parameter (Kₘ) | Observation | Reference |

| α-Chymotrypsin Hydrolysis of N-acetyl-tryptophan ethyl ester | pH 3.5, 50°C (No sucrose) | 0.84 mM | Baseline | nih.gov |

| α-Chymotrypsin Hydrolysis of N-acetyl-tryptophan ethyl ester | pH 3.5, 50°C (0.5 M sucrose) | 0.61 mM | Kₘ decreased due to thermodynamic nonideality effects | nih.gov |

Mechanism-Driven Product Selectivity in this compound Transformations

Controlling the outcome of a chemical reaction to favor a specific product—product selectivity—is a central goal in chemical synthesis. For transformations involving this compound, selectivity is achieved by carefully controlling reaction conditions and reagents, which directly influences the operative reaction mechanism.

Stereoselectivity: As discussed previously, the mechanism of aldol-type reactions involving the propionate moiety can be guided to produce specific stereoisomers. The selection of enolization reagents (e.g., boron or titanium complexes) and the use of chiral auxiliaries allow for high diastereoselectivity and enantioselectivity. acs.orgnih.gov This control is derived from the specific geometry of the transition state, such as the Zimmerman-Traxler model, which is dictated by the reagents and substrates involved. nih.govresearchgate.net

Catalyst-Driven Selectivity: The choice of catalyst can profoundly impact product selectivity in esterification. While a simple acid catalyst like sulfuric acid can promote the reaction, specialized solid acid catalysts have been developed to improve selectivity towards the desired ester product and minimize side reactions.

Analytical Chemistry Techniques for Nonyl Propionate Characterization

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for separating the components of a mixture. infinitiaresearch.com For a volatile compound like nonyl propionate (B1217596), gas chromatography is often the method of choice, while high-performance liquid chromatography provides a versatile alternative, particularly for purity assessments. gcms.czsigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds such as nonyl propionate. gcms.cz In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. mdpi.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net

The analysis of fragrance and flavor compounds, a class to which this compound belongs, frequently utilizes GC-MS. gcms.cz A typical GC-MS analysis of a mixture containing esters would involve a temperature-programmed separation on a capillary column, such as a TG-5MS, to ensure the effective separation of numerous components. ajol.info For instance, in an analysis of various fragrance compounds, a temperature program might start at 40°C and increase to 200°C to elute compounds with different volatilities. nih.gov The mass spectrometer then identifies each compound by comparing its mass spectrum to established libraries like those from NIST. ajol.infonist.gov this compound has a recorded Kovats retention index, a standardized measure of retention time in GC, of approximately 1356 to 1392 on a standard non-polar column and 1618 to 1680 on a standard polar column. nih.gov

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | DB-5ms or TG-5MS capillary column | mdpi.comajol.info |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Oven Temperature Program | Initial temp. 80°C, ramp to 240°C | mdpi.com |

| Mass Spectrometer Mode | Electron Ionization (EI) | researchgate.net |

| Ion Source Temperature | 230°C | mdpi.com |

High-performance liquid chromatography (HPLC) is a powerful separation technique used for the analysis of a wide range of compounds, including esters. sigmaaldrich.com Method development in HPLC involves selecting the appropriate stationary phase, mobile phase, and detector to achieve the desired separation. irjponline.org For esters, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). oatext.comnih.gov

Validation of an HPLC method ensures its reliability for its intended purpose and includes assessing parameters such as linearity, sensitivity (limit of detection and quantification), precision, and accuracy. oatext.com For example, an HPLC method developed for an ester might use a C8 column with an isocratic mobile phase of acetonitrile and water, with detection by a diode array detector (DAD). oatext.com The validation would demonstrate a linear relationship between concentration and detector response, low limits of detection and quantification, and high recovery percentages. oatext.comresearchgate.net While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of method development for similar esters are directly applicable. nih.govnih.gov

Table 2: HPLC Method Parameters for Ester Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | oatext.com |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture | irjponline.orgoatext.com |

| Flow Rate | 1.0 mL/min | oatext.com |

| Detector | UV/VIS or Diode Array Detector (DAD) | oatext.cominfitek.com |

| Column Temperature | Maintained at a constant temperature, e.g., 24°C | oatext.com |

Purity assessment is a critical application of chromatography. Achiral purity analysis, typically performed using GC or HPLC, determines the presence of any impurities in a sample of this compound. neopharmlabs.com Chiral purity is a more specialized analysis that becomes relevant if a molecule can exist as non-superimposable mirror images, known as enantiomers. skpharmteco.com While this compound itself is not chiral, understanding chiral analysis is important in the broader context of ester characterization, as many esters are chiral. psu.edu

Chiral chromatography involves the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to separate enantiomers. mdpi.comchromatographyonline.com HPLC is the predominant technique for chiral purity analysis. skpharmteco.com The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. psu.edu This allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other. psu.edu

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation. infinitiaresearch.comwikipedia.org For this compound, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are key methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. libretexts.org In ¹H NMR, the chemical shift, splitting pattern, and integration of the signals provide detailed information about the different proton environments in the molecule. docbrown.info

For a propionate ester like this compound (CH₃CH₂COOCH₂(CH₂)₇CH₃), the ¹H NMR spectrum would show characteristic signals. pearson.com The protons of the ethyl group's methyl (CH₃) would appear as a triplet, while the methylene (B1212753) protons (CH₂) would be a quartet. docbrown.info The protons on the carbon adjacent to the ester oxygen (OCH₂) would be shifted downfield. orgchemboulder.com In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, with the carbonyl carbon of the ester group appearing at a characteristic downfield chemical shift. tandfonline.com Analysis of propionate derivatives of other molecules has shown that the signals from the propionate group are clearly distinguishable in both ¹H and ¹³C NMR spectra. tandfonline.comresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for Propionate Esters

| Proton Environment | Approximate Chemical Shift (ppm) | Splitting Pattern | Reference |

|---|---|---|---|

| CH₃ (of ethyl group) | ~1.1 | Triplet | docbrown.info |

| CH₂ (of ethyl group) | ~2.3 | Quartet | docbrown.info |

| OCH₂ (of alcohol chain) | ~3.7-4.1 | Triplet | orgchemboulder.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz Esters like this compound exhibit characteristic IR absorption bands. libretexts.org The most prominent of these is the strong, sharp absorption from the carbonyl (C=O) group stretch, which typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. rockymountainlabs.comspecac.com

Another key feature in the IR spectrum of an ester is the C-O single bond stretching vibration, which appears as a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rockymountainlabs.com The spectrum will also show C-H stretching absorptions from the alkane portions of the molecule in the 2850-2960 cm⁻¹ region. libretexts.org The presence and specific positions of these bands provide clear evidence for the ester functional group. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for Esters

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Carbonyl) | Stretch | 1735 - 1750 | rockymountainlabs.com |

| C-O (Ester) | Stretch | 1000 - 1300 | rockymountainlabs.com |

| C-H (Alkane) | Stretch | 2850 - 2960 | libretexts.org |

Mass Spectrometry (MS) for Fragmentation and Accurate Mass Measurements

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and identification of volatile compounds like this compound. When coupled with gas chromatography (GC-MS), it provides detailed information on the molecule's mass and fragmentation pattern, which acts as a chemical fingerprint.

Upon introduction into the mass spectrometer, typically using a hard ionization technique such as Electron Impact (EI), the this compound molecule is bombarded with electrons. This process imparts significant energy, leading to the formation of a positively charged molecular ion (M⁺) and its subsequent fragmentation into smaller, characteristic ions. acdlabs.com The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for aliphatic esters, this peak can sometimes be weak or absent due to the instability of the molecular ion. wpmucdn.com

The fragmentation of the this compound molecular ion is predictable and follows established pathways for esters, primarily involving α-cleavage and McLafferty rearrangement. wpmucdn.com

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group (C=O). For this compound, this can result in the loss of the propionyl group ([M-73]⁺) or, more commonly, the loss of the nonoxy group ([M-143]⁺), leading to a stable acylium ion at m/z 57. The loss of an ethyl radical from the propionyl group can also form a fragment at [M-29]⁺.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with sufficiently long alkyl chains containing a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For this compound, this would result in a prominent peak corresponding to the protonated propanoic acid ion.

Table 1: Predicted Mass Fragments of this compound in EI-MS

| m/z Value | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₂H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₀H₂₃O₂]⁺ | α-cleavage (Loss of C₂H₅) |

| 143 | [C₉H₁₉O]⁺ | α-cleavage (Loss of O=C-CH₂CH₃) |

| 57 | [CH₃CH₂CO]⁺ | α-cleavage (Acylium ion) |

Accurate Mass Measurements

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) provides accurate mass measurements with high precision, typically within 5 parts per million (ppm) error. frontagelab.com This capability is crucial for unambiguously determining the elemental composition of a molecule and its fragments. spectroscopyonline.com Techniques like Time-of-Flight (TOF) or Orbitrap are often used for these measurements. rsc.org

For this compound, the theoretical monoisotopic mass is 200.177630004 Da. nih.gov An HRMS instrument would measure a mass very close to this value. This accuracy allows chemists to distinguish this compound from other compounds that might have the same nominal mass but different elemental formulas. frontagelab.com For example, a mass shift of +14 Da in a nominal mass instrument could indicate either the addition of a methylene group (-CH₂) or an oxygen atom with the loss of two hydrogens (O-2H), but accurate mass can easily differentiate between the two possibilities. frontagelab.com

Table 2: Example of Accurate Mass Measurement for this compound Identification

| Property | Value | Reference |

|---|---|---|

| Elemental Formula | C₁₂H₂₄O₂ | |

| Theoretical Exact Mass | 200.177630004 Da | nih.gov |

| Hypothetical Measured Mass | 200.17703 Da | |

| Mass Error (Absolute) | 0.00060 Da |

| Mass Error (Relative) | 3.0 ppm | |

This level of precision provides high confidence in the assigned molecular formula, a critical step in the identification of unknown compounds in complex mixtures like flavors and fragrances. spectroscopyonline.com

Emerging Green Analytical Chemistry Methodologies

Green Analytical Chemistry (GAC) applies the principles of green chemistry to analytical practices, aiming to develop methods that are safer for the environment and human health. mdpi.com The core objectives include minimizing the use of hazardous solvents, reducing waste generation, lowering energy consumption, and promoting the use of renewable resources. mdpi.combiotech-asia.org This paradigm shift is particularly relevant in the analysis of food and fragrance compounds, where complex sample matrices often require extensive preparation and chromatographic separation.

Solvent Minimization and Replacement Strategies in Analysis

A primary focus of GAC is the reduction and replacement of toxic organic solvents commonly used in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). biotech-asia.org

One of the most prominent green techniques is Supercritical Fluid Chromatography (SFC) . mdpi.com SFC primarily uses supercritical carbon dioxide (SC-CO₂) as the mobile phase. SC-CO₂ is non-toxic, non-flammable, and readily available. Its use drastically reduces the consumption of hazardous organic solvents, thereby minimizing chemical waste and operational costs. mdpi.com

Eco-Friendly Sample Preparation and Extraction Techniques

Sample preparation is often the most solvent- and time-intensive step in an analytical workflow. GAC has spurred the development of miniaturized and solvent-free extraction techniques suitable for volatile compounds like this compound. nih.govmdpi.com

Solid-Phase Microextraction (SPME): SPME is a widely used solvent-free technique that uses a fused silica (B1680970) fiber coated with a sorbent material. pjoes.com For volatile analysis, Headspace SPME (HS-SPME) is common, where the fiber is exposed to the vapor phase above the sample. researchgate.netacs.org Volatile analytes like this compound adsorb onto the fiber and are then thermally desorbed directly into the GC inlet, eliminating the need for any solvent. pjoes.com This method is fast, simple, and reduces matrix interference. mdpi-res.com

Stir-Bar Sorptive Extraction (SBSE): Introduced as an alternative to SPME, SBSE uses a magnetic stir bar coated with a larger volume of a polymer (commonly polydimethylsiloxane, PDMS). nih.govmdpi.com This larger sorbent volume provides higher recovery and sensitivity for analytes, especially for trace-level analysis in aqueous samples. mdpi.com Like SPME, it is a sorptive technique, and desorption is typically performed thermally. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-phase extraction technique that uses microliter volumes of an extraction solvent and a disperser solvent. nih.gov The mixture is injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for rapid analyte transfer. mdpi.com While it uses solvents, the volumes are drastically reduced compared to traditional liquid-liquid extraction, aligning with green chemistry principles of miniaturization. mdpi.com

Table 3: Comparison of Green Sample Preparation Techniques

| Technique | Principle | Key Advantages | Applicability for this compound |

|---|---|---|---|

| HS-SPME | Adsorption of volatile analytes from the headspace onto a coated fiber. researchgate.net | Solvent-free, fast, simple, reduces matrix effects. pjoes.commdpi-res.com | Excellent for analyzing volatile esters in various food and fragrance matrices. |

| SBSE | Adsorption of analytes from a liquid sample onto a polymer-coated stir bar. nih.gov | High sensitivity and recovery, simple, robust, solvent-free desorption. mdpi.com | Suitable for trace analysis in aqueous samples or headspace analysis. |

| DLLME | Partitioning of analytes into a micro-volume of extraction solvent dispersed in the sample. mdpi.com | High enrichment factor, rapid, low solvent consumption. mdpi.com | Applicable for extracting esters from liquid samples like beverages. nih.gov |

Environmental Fate and Biodegradation Studies of Nonyl Propionate

Microbial Degradation Pathways of Esters and Related Alkyl Compounds

The environmental breakdown of esters like nonyl propionate (B1217596) is primarily a biological process driven by microorganisms. The degradation pathway depends significantly on the presence or absence of oxygen. Generally, the initial step in the microbial degradation of esters is the cleavage of the ester bond by hydrolase enzymes, such as esterases and lipases, to yield an alcohol and a carboxylic acid. nih.govasm.org In the case of nonyl propionate, this initial hydrolysis would produce nonan-1-ol (B41252) and propionic acid.

Aerobic Degradation Mechanisms and Metabolite Identification

Under aerobic conditions, in the presence of oxygen, microorganisms effectively degrade esters and their hydrolysis products. The degradation of phthalic acid esters (PAEs), for example, is initiated by hydrolysis, followed by the aerobic degradation of the resulting alcohols and phthalate (B1215562). asm.org The degradation of the xenobiotic phthalic acid involves oxygenases that convert it to protocatechuate, which is then subject to ring-cleavage by dioxygenases. asm.org

For simpler alkyl esters like this compound, once hydrolysis yields nonan-1-ol and propionic acid, these intermediates are typically readily metabolized. The long-chain alcohol (nonan-1-ol) and the short-chain fatty acid (propionic acid) can be channeled into central metabolic pathways. The alkyl chain of the alcohol can be oxidized to the corresponding fatty acid, which is then broken down through the β-oxidation pathway. The presence of glucose has been observed to significantly enhance the degradation of some organophosphate esters by providing an additional carbon source for the microbial biomass. gdut.edu.cn

The general mechanism for aerobic degradation can be summarized as:

Ester Hydrolysis : Cleavage of the ester bond to form an alcohol and a carboxylic acid. asm.org

Oxidation : The resulting components are oxidized. For instance, studies on organophosphate esters have identified pathways including hydrolysis, hydroxylation, and methoxylation. gdut.edu.cn

Mineralization : The intermediates are further broken down, often to carbon dioxide and water, with the microbial biomass growing by utilizing the compounds as a carbon source. gdut.edu.cn

Research on ester-based synthetic drilling fluids has shown that they degrade faster than paraffin (B1166041) and olefin-based fluids under aerobic conditions. researchgate.net Over 80% of these ester-based fluids deposited on the surface of sediments are degraded by aerobic microorganisms that inhabit this layer. researchgate.net

Anaerobic Degradation Mechanisms and Limiting Factors

In environments devoid of oxygen, anaerobic microorganisms take over the degradation process. The initial step remains the hydrolysis of the ester bond. researchgate.netkaydiandesign.com For phthalate esters, this hydrolysis releases long-chain alcohols and a phthalic acid ring, which can be further mineralized to CO2 and CH4. researchgate.net However, the rate and completeness of anaerobic degradation are heavily influenced by the ester's molecular structure. researchgate.netnih.gov

Several limiting factors have been identified:

Alkyl Chain Length : Esters with shorter carbon chains are generally more readily biodegradable. researchgate.netsolubilityofthings.com A correlation exists between increasing length of the ester side-chain and decreasing biodegradability. kaydiandesign.com Studies on phthalates showed that diethyl phthalate (DEP) and dibutyl phthalate (DBP) were degraded two orders of magnitude faster than di(2-ethylhexyl) phthalate (DEHP). researchgate.net

Branching : Branching in the alcohol or acid moiety of the ester structure tends to decrease the rate and extent of anaerobic biodegradation. researchgate.netnih.gov

Total Carbon Number : Research on various alkyl esters in marine sediment suggests that for optimal anaerobic biodegradation, esters should have a total carbon number between 12 and 18. researchgate.netnih.gov

Unsaturation : The presence of an unsaturated bond (a double or triple bond) in the acid or alcohol portion of the ester was found to increase its biodegradability. researchgate.netnih.gov

Environmental Conditions : In some environments, like landfills, the degradation of certain esters may stall after the initial hydrolysis step, leading to the accumulation of monoesters. nih.gov The degradation potential of the microbial community can be lower in a landfill environment compared to a biogas reactor. nih.gov For some related compounds like 4-n-nonylphenol, anaerobic bioconversion was only observed under denitrifying conditions, not under methanogenic or sulphate-reducing conditions. nih.gov

Role of Specific Microbial Consortia in Ester Biodegradation

The degradation of complex organic pollutants like esters is often more effectively carried out by a microbial consortium rather than a single microbial species. mdpi.com These consortia exhibit strong metabolic complementarity, where different strains perform different functional roles, potentially using the metabolic byproducts of other members. mdpi.comfrontiersin.org This synergy allows the consortium to be more adaptable and efficient in complex environments. frontiersin.org

Studies on phthalate ester degradation have identified several key bacterial genera:

Gram-positive bacteria, such as those from the genus Rhodococcus, have shown a broad substrate spectrum, capable of degrading both low and high molecular weight PAEs. nih.govchula.ac.th

The genus Microbacterium has been correlated with the degradation of dibutyl phthalate (DBP). chula.ac.th

The genus Pigmentiphaga has been reported to correlate with the degradation of both DBP and di(2-ethylhexyl) phthalate (DEHP). chula.ac.th

Known terephthalate-degrading bacteria include members from the genera Comamonas, Delftia, and Pseudomonas. plos.org

Bacterial consortia capable of degrading pyrene (B120774) and other pollutants often show a high diversity, which improves their environmental adaptability and degradation efficiency. mdpi.com

These consortia can enhance biodegradation through several mechanisms, including synergistic metabolism, where intermediates are passed between species, and the production of biosurfactants, which increase the bioavailability of the pollutant. mdpi.com The development of specialized microbial aggregates, such as aerobic granular sludge, has also proven effective for degrading certain organophosphite esters. oup.com

Environmental Distribution and Persistence Research

The environmental distribution of a chemical like this compound is governed by its physicochemical properties and its persistence in various environmental compartments. Persistence is a key criterion in chemical risk assessment, as compounds that resist degradation can lead to prolonged exposure for environmental ecosystems.

Studies in Aquatic, Sediment, and Soil Environments

While specific studies on the environmental distribution of this compound are limited, data on related compounds such as other esters and nonylphenols provide insight into its likely fate. Persistent organic pollutants (POPs) are known to be present in marine environments, soils, and sediments globally. mdpi.comfrontiersin.org

Sediment and Soil : Chemicals with low water solubility and high hydrophobicity tend to adsorb to organic matter in soil and sediment. umweltbundesamt.dehealth.state.mn.us Nonylphenols, a potential degradation product of nonylphenol ethoxylates, adhere strongly to soil and sediment. health.state.mn.us Once in the sediment, the remaining concentrations of esters that were not degraded aerobically at the surface are expected to be broken down by microaerophilic and anaerobic microorganisms in the subsurface. researchgate.net The persistence criteria for soil and sediment are half-lives greater than 120 days in freshwater soil/sediment or 180 days in marine sediment. Phthalate esters are frequently detected in sewage sludge, which can introduce them into soil environments when the sludge is used for agricultural purposes. kaydiandesign.com

Influence of Molecular Structure on Biodegradability and Environmental Mobility

The molecular structure of an ester is a primary determinant of its biodegradability and, consequently, its environmental persistence and mobility. researchgate.netsolubilityofthings.com

Biodegradability : As detailed in section 5.1.2, factors such as chain length, branching, and saturation significantly impact degradation rates. researchgate.netnih.gov

Chain Length : Shorter chains are degraded more readily. solubilityofthings.com this compound, with a C9 alcohol and a C3 acid, has a total carbon number of 12. This falls within the 12-18 carbon range recommended for good anaerobic biodegradability in one study. researchgate.netnih.gov

Branching : The linear structure of the nonyl group in this compound is favorable for biodegradation compared to branched isomers. researchgate.netnih.gov

Hydrolytic Stability : While biodegradability is desirable, hydrolytic instability can be a problem in some applications. Steric hindrance near the ester's carbonyl group can enhance hydrolytic stability. However, even if hydrolysis is hindered, microbial attack via other pathways, such as oxidation at the far end of the alkyl chain (omega-oxidation), can still lead to biodegradation. lubesngreases.com

Environmental Mobility : Mobility is closely linked to water solubility. solubilityofthings.com

Esters with shorter hydrocarbon chains are more soluble in water. solubilityofthings.com

As the alkyl chain length increases, the compound becomes more hydrophobic, leading to lower water solubility and a greater tendency to partition from water into soil, sediment, and biota. solubilityofthings.comresearchgate.net

The table below summarizes the influence of key structural features on the biodegradability of esters based on available research.

| Structural Feature | Influence on Biodegradability | Rationale/Observation |

| Total Carbon Number | Optimal range of 12-18 for anaerobic degradation. researchgate.netnih.gov | Balances sufficient chain length for metabolism without excessive hydrophobicity. |

| Alkyl Chain Length | Shorter chains increase biodegradability. researchgate.netsolubilityofthings.com | Longer chains increase hydrophobicity and can be recalcitrant. researchgate.net |

| Branching | Decreases biodegradability. researchgate.netnih.gov | Linear chains are more easily processed by microbial enzymes like those in the β-oxidation pathway. |

| Unsaturation | Increases biodegradability. researchgate.netnih.gov | The presence of double or triple bonds can create points for enzymatic attack. |

| Functional Groups | Hydroxyl or carbonyl groups can enhance microbial activity. solubilityofthings.com | These groups can increase polarity and serve as sites for enzymatic reactions. |

The table below lists specific microbial genera that have been implicated in the degradation of esters and related aromatic compounds.

| Microbial Genus | Compound(s) Degraded | Environment/Study Type |

| Rhodococcus | Phthalate Esters (PAEs), Terephthalate nih.govchula.ac.thplos.org | Soil, Enriched Consortia |

| Microbacterium | Dibutyl Phthalate (DBP) chula.ac.th | Enriched Consortium |

| Pigmentiphaga | DBP, Di(2-ethylhexyl) Phthalate (DEHP) chula.ac.th | Enriched Consortium |

| Comamonas | Terephthalate plos.org | Enriched Consortium |

| Delftia | Terephthalate plos.org | Enriched Consortium |

| Pseudomonas | Terephthalate plos.org | Enriched Consortium |

Advanced Applications and Industrial Chemical Relevance of Nonyl Propionate

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, nonyl propionate (B1217596) serves as a foundational molecule for the synthesis of more complex chemical structures. Its ester functional group provides a reactive site for various organic transformations, making it a valuable component in the production of specialty chemicals and polymers.

In the realm of specialty chemicals, propanoate esters, the chemical class to which nonyl propionate belongs, are significant in the synthesis of insect pheromones used for pest management. scielo.brnih.gov These pheromones are highly specific and are employed in strategies like monitoring, mating disruption, and mass trapping of insect pests, offering a more environmentally targeted approach compared to broad-spectrum pesticides. scielo.brnih.gov For instance, the sex pheromone of the western corn rootworm has been identified as 8-methyldecan-2-yl propionate. nih.gov The synthesis of such complex molecules can involve multiple steps, with propanoate structures being a key feature. nih.gov While direct synthesis from this compound is not explicitly detailed in readily available literature, the structural similarity highlights the importance of the propanoate moiety in the biological activity of these specialized molecules.

The application of esters as intermediates extends to the pharmaceutical industry. dolphinpharma.com Pharmaceutical intermediates are the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). dolphinpharma.com The structural features of esters are present in numerous drug molecules. While specific examples of this compound as a direct precursor in the synthesis of a named pharmaceutical are not prominently documented, the broader class of esters is integral to drug design and development. The modification of known drug molecules by adding lipophilic ester groups can enhance properties like stability and bioavailability. nih.gov

The global market for esters is significantly driven by the demand for solvents and plasticizers. vulcanchem.com Plasticizers are additives that increase the flexibility and durability of polymeric materials. eupegypt.com They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows for greater movement, thus softening the material. eupegypt.com Esters are a major class of plasticizers, widely used in polymers such as polyvinyl chloride (PVC) and cellulosic resins like cellulose (B213188) acetate (B1210297) propionate. lanxess.comsciencemadness.orgunit.no

While large-scale commodity polymers may utilize other more common plasticizers, this compound's chemical structure is consistent with that of a plasticizer. The demand for bio-based plasticizers is growing, and this presents an opportunity for esters like this compound, especially if they can be derived from renewable sources. vulcanchem.com The use of plasticizers is crucial in a vast array of products, including wire and cable insulation, automotive interiors, and flooring. mdpi.com

| Polymer Class | Function of Ester Additives | Example Ester Application |

| Polyvinyl Chloride (PVC) | Impart flexibility and durability | Used in flooring, wall coverings, and automotive interiors. eupegypt.com |

| Cellulosic Resins | Improve workability and reduce brittleness | Used in films and coatings. sciencemadness.org |

| Acrylics | Act as coalescing agents in sealants and adhesives | Ensures the formation of a continuous film. sciencemadness.org |

Precursor in Specialty Chemical Production (e.g., Pesticides, Pharmaceuticals)

Contributions to Green Chemistry and Sustainable Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing industrial practices. ubbcluj.ro this compound is relevant in this context through the development of bio-based alternatives and more efficient catalytic production methods.

There is a significant industrial shift towards the use of bio-based chemicals derived from renewable resources like plants and microorganisms. google.com This trend is driven by the desire to reduce reliance on fossil fuels and to develop more sustainable products. google.com Bio-based materials are being integrated into a wide range of products, including polymers, coatings, and adhesives. google.com Esters, in particular, can be produced from bio-based starting materials. For example, bio-based succinic acid can be converted into various esters for use in personal care products and as environmentally friendly solvents. nih.gov While the industrial production of this compound is traditionally based on petrochemical feedstocks, the development of bio-based nonanol and propionic acid could lead to a more sustainable, bio-based this compound. This aligns with the growing demand for greener alternatives to conventional petrochemicals. nih.gov

The synthesis of esters, including this compound, is a prime area for the application of green chemistry principles, particularly through the use of catalysis. Catalytic processes are preferred as they can increase reaction rates, improve selectivity, and reduce energy consumption and waste generation compared to stoichiometric reactions. scielo.br

The conventional synthesis of this compound involves the acid-catalyzed esterification of nonanol with propionic acid. vulcanchem.com While effective, this method can require high temperatures and the use of strong acids like sulfuric acid, which can lead to byproducts and waste. Recent advancements have focused on heterogeneous catalysts, such as aluminum nitrate-supported silica (B1680970), which can achieve high selectivity (90-92%) towards the desired ester product. vulcanchem.com

A significant advancement in the green synthesis of esters is the use of enzymes as catalysts. Lipases, in particular, have been shown to be effective for the synthesis of various esters, including short-chain flavor esters like nonyl caprylate. ubbcluj.roresearchgate.netmdpi.commdpi.comepa.gov The enzymatic synthesis of anisyl propionate using lipase (B570770) B from Candida antarctica (Novozym 435) has been demonstrated to achieve high conversion rates (>95%) under mild conditions in a green solvent. ubbcluj.ro Microwave-assisted lipase-catalyzed synthesis has also been explored for producing esters like n-butyl propionate, which can significantly reduce reaction times. lanxess.com These biocatalytic methods offer a promising route for the sustainable production of this compound with reduced environmental impact. lanxess.comubbcluj.ro

| Catalytic Method | Catalyst | Advantages | Reference |

| Heterogeneous Catalysis | Aluminum nitrate-supported silica | High selectivity, easier separation of catalyst | vulcanchem.com |

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | Mild reaction conditions, high specificity, reduced byproducts | ubbcluj.roepa.gov |

| Microwave-Assisted Biocatalysis | Immobilized Lipase | Reduced reaction times, energy efficiency | lanxess.com |

Development of Bio-based Ester Alternatives

Investigation of this compound as a Volatile Organic Compound (VOC)

Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at room temperature, causing them to easily evaporate into the air. thegoodscentscompany.commdpi.com They are emitted from a wide variety of sources, including industrial processes like chemical manufacturing, and from common products such as paints, solvents, and cleaning supplies. thegoodscentscompany.commdpi.com In industrial settings, the emission of VOCs is a significant concern due to their potential impacts on air quality and human health. google.com

This compound, with a boiling point of 245.8°C and a measurable vapor pressure at room temperature, is classified as a VOC. vulcanchem.com Its structural analogs, such as n-propyl propionate, are also listed as VOCs. jmb.or.kr The chemical industry is a known source of VOC emissions, with compounds like xylene and cyclohexane (B81311) being major components in some cases. google.com

The monitoring of VOCs in the environment is crucial for assessing potential risks. nih.govgoogle.com Various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to detect and quantify specific VOCs in air, water, and soil samples. mdpi.com While broad studies on VOC emissions from industrial sectors exist, specific monitoring data for this compound in the environment is not widely published. However, given its use in industries where VOC emissions are common, it can be inferred that this compound may be present in industrial effluents. The Australian Industrial Chemicals Introduction Scheme has evaluated propanoic acid, nonyl ester and concluded that it is unlikely to require further regulation to manage risks to the environment or human health based on current information. nih.gov

Biogenic and Anthropogenic Sources in Environmental Systems

This compound, a volatile organic compound (VOC), enters environmental systems from both natural (biogenic) and human-made (anthropogenic) sources. The distinction between these pathways is crucial for understanding its environmental fate and concentration.

Biogenic Sources Biogenic emissions are those originating from natural processes in the biosphere. epa.gov While specific studies pinpointing this compound production by a particular species are not prevalent, the production of a wide array of VOCs, including various esters, by microorganisms is well-documented. Fungi, in particular, are known to release a plethora of volatile compounds that play roles in inter-kingdom communication. frontiersin.org Research on the fungus Ceratocystis fimbriata has shown its ability to produce esters such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate and oxalic acid, isobutyl nonyl ester when cultured on oil palm frond juice. analis.com.my Similarly, studies on various strains of the fungus Ascocoryne have identified over 100 individual VOCs, primarily short- and medium-chain alkenes, ketones, esters, and alcohols. nih.gov This capacity for ester biosynthesis suggests that fungi and other microorganisms in soil and decaying organic matter are plausible biogenic sources of this compound.

Anthropogenic Sources Anthropogenic sources are those derived from human activities. europa.eu The presence of this compound and related compounds in the environment is strongly linked to industrial and municipal activities. Compounds such as nonylphenol (NP) and its derivatives are considered synthetic and their presence in the environment is attributed solely to human activities. ccme.ca Key anthropogenic systems where these compounds are found include:

Wastewater and Landfill Leachate: Municipal solid waste landfills and wastewater treatment plants are significant sources of complex chemical mixtures. frontiersin.org Propionate is a known intermediate in the anaerobic digestion processes common in these environments. ljmu.ac.uk Studies have identified various nonylphenol isomers in landfill leachate and municipal wastewater, with concentrations varying based on the age of the landfill cell. nih.gov The presence of both the nonyl- and propionate moieties in these systems makes them a likely source of this compound, either through direct disposal or as a by-product of microbial degradation of other synthetic compounds. nih.gov

Industrial and Consumer Products: Esters, including propionates, are frequently used as fragrance components in a wide variety of consumer products. An investigation of VOCs from common fragranced products identified numerous esters, highlighting this as a major emission source. core.ac.uk Although this compound itself is not always explicitly listed, the use of related compounds like ethyl propionate is common. core.ac.uk Its chemical properties make it suitable for such applications, suggesting its potential inclusion in various formulations.

The table below summarizes the potential sources of this compound in the environment.

| Source Type | Specific Origin | Relevant Compounds Detected |

| Biogenic | Fungal Metabolism | Various esters, Alcohols, Ketones analis.com.mynih.gov |

| Anthropogenic | Landfill Leachate | 4-Nonylphenol isomers nih.gov |

| Anthropogenic | Municipal Wastewater | Propionate, 4-Nonylphenol isomers ljmu.ac.uknih.gov |

| Anthropogenic | Fragranced Consumer Products | Ethyl propionate and other esters core.ac.uk |

Research on VOC-Receptor Interactions in Chemical Biology

The study of how volatile organic compounds (VOCs) like this compound interact with biological systems at a molecular level is a key area of chemical biology. This research investigates the primary events of VOC perception, which can trigger a cascade of physiological and behavioral responses in organisms.

VOCs can influence cellular functions by interacting directly with biological receptors. mdpi.com These interactions are characterized by specificity, where a receptor preferentially binds to a particular ligand or a class of structurally similar ligands. mdpi.com This binding event is then transduced into a biological response. mdpi.com The primary challenge in this field is determining the precise nature of these interactions: whether VOCs are internalized and processed through specific receptor-mediated pathways, or if they exert their effects by altering cell membrane properties. frontiersin.org

Current research highlights several mechanisms for VOC-receptor interactions:

Membrane Interference: Due to their lipophilic nature, many VOCs can interfere with the lipid bilayer of cell membranes. This can cause membrane depolarization, which in turn may trigger signaling cascades, such as Ca²⁺-signaling in plants. frontiersin.org

Specific Receptor Binding: Organisms possess specialized proteins that act as receptors for volatile signals. In animals and insects, these are often G-protein-coupled receptors (GPCRs) located in the olfactory system. mdpi.com In plants, researchers have proposed that odorant-binding proteins (OBPs) may play a similar role in sensing VOCs from neighboring plants or microbes. elifesciences.org These interactions can mimic or inhibit the binding of endogenous ligands, leading to a variety of outcomes from defense activation to growth modulation. mdpi.comnih.gov

Enzyme and Pathway Modulation: VOCs can also impact the activity of enzymes involved in various metabolic processes. mdpi.com For example, certain fungal VOCs can increase the expression of specific genes in bacteria, leading to enhanced production of secondary metabolites. frontiersin.org

The table below details established VOC interaction mechanisms and their biological significance.

| Interaction Mechanism | Receptor/Target | Biological System | Potential Outcome |

| Membrane Depolarization | Cell Membrane | Plants | Initiation of Ca²⁺-signaling cascades frontiersin.org |

| Competitive Binding | G-protein-coupled receptors (GPCRs) | Animals, Insects | Activation or inhibition of olfactory signaling mdpi.com |

| Ligand Binding | Odorant-Binding Proteins (OBPs) | Plants | Detection of stress signals from other plants elifesciences.org |

| Gene Regulation | Biosynthetic Pathways | Bacteria, Fungi | Increased or decreased production of metabolites frontiersin.org |

While specific studies detailing the interaction of this compound with a particular receptor are limited, its identity as a volatile ester places it within the broad class of compounds studied for these effects. Its chemical structure suggests it is capable of participating in the types of hydrophobic and specific binding interactions that characterize VOC perception in chemical biology.

Future Research Directions and Emerging Trends in Nonyl Propionate Chemistry

Development of Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

Traditional ester synthesis methods, such as Fischer esterification, are fundamental but have limitations like reaction reversibility and the need for specific catalysts. numberanalytics.com Future research is actively exploring novel synthetic routes to overcome these challenges, emphasizing enhanced efficiency and selectivity in the production of nonyl propionate (B1217596) and related esters.

Emerging trends in ester synthesis include:

Enzymatic Catalysis : The use of biocatalysts, particularly lipases, is a key area of development for ester synthesis. nih.gov This approach aligns with green chemistry principles by utilizing lower temperatures and avoiding harsh solvents, which simplifies product purification. nih.gov

Flow Chemistry : Continuous flow chemistry techniques are being applied to improve the scalability and efficiency of ester synthesis. numberanalytics.com This method allows for better control over reaction parameters like temperature and reactant ratios, leading to higher yields and purity. numberanalytics.com

C-H Activation : A significant breakthrough in organic synthesis involves the activation of traditionally unreactive carbon-hydrogen (C-H) bonds. news-medical.net This allows for the modification of molecules like ketones and esters at previously inaccessible sites without requiring extra chemical steps, which reduces waste. news-medical.net Researchers have developed unique catalyst systems to overcome the challenges of strong C-H bonds and the low affinity of esters to metal catalysts. news-medical.net

Green Chemistry Innovations : A broader push towards green chemistry is influencing all aspects of ester synthesis. numberanalytics.com The focus is on reducing waste, improving energy efficiency, and utilizing renewable resources, which are all promising for the future of Fischer esterification and other synthesis methods. numberanalytics.com

In-depth Mechanistic Studies of Nonyl Propionate Reactivity and Stability

A thorough understanding of the reaction mechanisms governing the reactivity and stability of this compound is crucial for optimizing its synthesis, application, and environmental fate. Future research is directed toward elucidating the intricate details of its chemical behavior.

Key areas for mechanistic investigation include:

Radical Reactions : The role of radical intermediates in ester reactions is a significant area of study. The Persistent Radical Effect (PRE) is a principle that explains selectivity in certain radical reactions and is applicable to processes like Atom Transfer Radical Polymerization (ATRP), which can involve ester-containing compounds like methyl 2-bromopropionate. acs.org Understanding these radical pathways is essential for controlling polymerization and other transformations. acs.orgacs.org Silver-based catalysis, for instance, has emerged as a prominent method in free radical chemistry, leveraging single-electron-transfer (SET) processes to generate radical intermediates for various synthetic applications. unipv.it

Hydrolysis Mechanisms : Ester hydrolysis is a fundamental reaction that affects the stability and environmental persistence of compounds like this compound. Quantum chemical topology has been used to create models that identify the molecular fragment (OC)CO as the most significant factor in explaining hydrolysis rates for a set of 40 esters. researchgate.net

Combustion Chemistry : For applications where esters might be exposed to high temperatures, understanding their combustion chemistry is vital. Detailed kinetic models are being developed for small esters like methyl acetate (B1210297) and ethyl acetate, incorporating quantum chemistry calculations and experimental data to predict their behavior during oxidation. polimi.itosti.gov These models, which include thousands of reactions, provide a foundation for understanding the combustion of larger esters. polimi.it

Exploration of New Catalytic Systems for Sustainable Production and Transformation

The development of novel catalysts is at the heart of creating sustainable and efficient processes for producing and transforming this compound. Research is focused on moving away from hazardous and inefficient systems toward greener alternatives.

Emerging catalytic systems include:

Heterogeneous Catalysts : Solid catalysts are gaining interest because they are easily separated from reaction mixtures, can be reused, and are suitable for large-scale industrial use. mdpi.com Examples include metal oxides (ZnO, CaO, MgO), zeolites, and carbonates, which are effective in transesterification and esterification reactions. mdpi.com Sulfonated zeolites, for instance, are noted for their high thermal stability and porous structure, which enhances catalytic efficiency. mdpi.com

Bimetallic Oxide Clusters : Chemists have developed innovative catalysts containing two different noble metals that show high efficiency in ester-producing reactions. eurekalert.orglabmanager.com For example, Rhodium-Ruthenium (RhRu) bimetallic oxide clusters, with a size of about 1.2 nm, have demonstrated exceptional activity in cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen as the only oxidant and producing water as the sole byproduct. eurekalert.orglabmanager.com This approach is significantly more environmentally friendly than methods using traditional toxic oxidants. eurekalert.orglabmanager.com

Biocatalysts : As mentioned, enzymes, particularly immobilized lipases, are a cornerstone of green ester synthesis. nih.gov Their use avoids hazardous byproducts and high energy consumption associated with traditional chemical methods. nih.gov

Catalysis for CO2 Utilization : Research is also exploring the use of carbon dioxide (CO2) as a sustainable feedstock for producing esters. anr.fr This involves developing catalytic systems that can facilitate the coupling of CO2 with alkenes to form carboxylic acids and esters, offering a path to reduce reliance on fossil fuels. anr.fr

| Catalyst Type | Key Features | Advantages | Research Focus |

| Heterogeneous Catalysts | Solid-phase (e.g., Zeolites, Metal Oxides) mdpi.com | Easy separation, reusability, high thermal stability. mdpi.com | Optimizing pore structure and active sites for higher selectivity. |

| Bimetallic Clusters | Nano-sized noble metal oxides (e.g., RhRuOx/C) eurekalert.orglabmanager.com | High reactivity, uses oxygen as a green oxidant. eurekalert.orglabmanager.com | Exploring different metal combinations for various C-H activation reactions. eurekalert.orglabmanager.com |

| Biocatalysts | Immobilized enzymes (e.g., Lipases) nih.gov | Operates at low temperatures, solvent-free options, environmentally friendly. nih.gov | Improving enzyme stability and reusability in industrial processes. |

| CO2 Conversion Catalysts | Transition metal complexes anr.fr | Utilizes a renewable carbon source (CO2), reduces greenhouse gas. anr.fr | Enhancing efficiency and selectivity of CO2 coupling with alkenes. anr.fr |

Comprehensive Environmental Impact Assessment Methodologies for Ester Compounds

As environmental stewardship becomes increasingly critical, robust methodologies are needed to assess the full life cycle and potential impact of chemicals like this compound. Future research will focus on developing and refining these assessment tools.

Key trends in environmental assessment include:

Life Cycle Assessment (LCA) : LCA is a methodology used to identify the environmental impacts of a product throughout its entire life cycle. For esters, this includes raw material extraction, production, application, and disposal. researchgate.netnih.gov Studies on methyl esters have shown that significant environmental impacts can arise from the production of raw materials (like palm oil and methanol) and energy consumption (steam). researchgate.net Future LCAs for this compound would similarly analyze inputs like nonanol and propionic acid.

Ecological Risk Assessment : This involves evaluating the potential adverse effects of a chemical on ecosystems. For esters like phthalates, risk assessments have been conducted based on their potential to contaminate surface waters and their endocrine activity. industrialchemicals.gov.au Similar frameworks can be applied to this compound to determine its risk to aquatic life and other non-target organisms. industrialchemicals.gov.aufrontiersin.org The assessment often involves calculating a risk quotient (RQ) to determine if the environmental concentration may exceed levels that cause harm. industrialchemicals.gov.au

Toxicity and Biodegradability Studies : A crucial part of environmental assessment is understanding a compound's toxicity and how it breaks down in the environment. Studies on ester-based lubricants have shown that metals from machinery can become available in aqueous extracts, increasing toxicity during use. nih.gov For this compound, research would need to assess not only the toxicity of the ester itself but also its degradation products and its potential to mobilize other substances.

Advanced Computational Chemistry Approaches for Predicting Ester Behavior

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby saving time and resources. mdpi.com For esters like this compound, these approaches offer powerful predictive capabilities.

Future directions in computational chemistry for esters include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. These models have been successfully used to predict the rate constants of ester hydrolysis based on molecular descriptors calculated using quantum mechanics. researchgate.netresearchgate.net This allows for the rapid screening of large numbers of compounds for their potential reactivity and stability. researchgate.net